molecular formula C10H22N2 B13235727 N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine

N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine

Cat. No.: B13235727
M. Wt: 170.30 g/mol
InChI Key: VVOCKQNEYIICJF-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine (CAS 1934589-94-2) is a high-purity chemical building block for research and development. With the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol, this compound features a piperidine core, a privileged scaffold in medicinal chemistry . Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, making them one of the most significant heterocycles in the pharmaceutical industry . This compound serves as a versatile synthetic intermediate for structure-based drug design. Researchers can utilize it in the development of novel bioactive molecules, leveraging its structure for potential applications in central nervous system (CNS) agents, analgesics, and other therapeutic areas where piperidine motifs are prevalent . The product is accompanied by comprehensive analytical data to ensure quality and consistency for your research. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-N-propan-2-ylpiperidin-3-amine

InChI

InChI=1S/C10H22N2/c1-8(2)12(4)10-6-5-7-11-9(10)3/h8-11H,5-7H2,1-4H3

InChI Key

VVOCKQNEYIICJF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group formed . This process can be carried out using various reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediates that are subsequently converted to the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The nitrogen substituents significantly alter physicochemical and biological properties. Key comparisons include:

(R)-N,N-Dimethylpiperidin-3-amine
  • Structure : Lacks the isopropyl group and the C2 methyl substitution.
  • Molecular formula : C₇H₁₆N₂ (MW: 128.2 g/mol).
N,N-Dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine
  • Structure : Replaces isopropyl with a propargyl (prop-2-yn-1-yl) group.
  • Molecular formula : C₁₀H₁₈N₂ (MW: 166.3 g/mol).
N-(2-Chloroethyl)-N-methylpropan-1-amine
  • Molecular formula : C₆H₁₄ClN (MW: 135.6 g/mol).

Impact of Piperidine Ring Substitutions

The methyl group at the 2-position of the piperidine ring in the target compound distinguishes it from analogs with unmodified or differently substituted rings:

2-Methylpiperidin-1-yl Derivatives
  • Example: N-(4-(2-(3-(2-methylpiperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine ().
  • Key differences : The extended alkyl chains and aromatic benzyl groups in this compound enhance lipophilicity and may improve blood-brain barrier penetration, whereas the target compound’s isopropyl group offers moderate bulk without aromaticity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine C₁₀H₂₁N₂ 169.3 C2 methyl, N-methyl, N-isopropyl
(R)-N,N-Dimethylpiperidin-3-amine C₇H₁₆N₂ 128.2 N-methyl (no C2 methyl/isopropyl)
N,N-Dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine C₁₀H₁₈N₂ 166.3 N-methyl, N-propargyl
N-(2-Chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN 135.6 Linear amine with chloroethyl

Table 2: Hypothetical Property Comparison

Property Target Compound (R)-N,N-Dimethylpiperidin-3-amine N-Propargyl Analog
LogP ~2.1* ~1.3 ~1.8
Water Solubility Low Moderate Low
Steric Hindrance High Low Moderate

*Estimated based on substituent contributions .

Biological Activity

N,2-Dimethyl-N-(propan-2-yl)piperidin-3-amine, a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two methyl groups and an isopropyl group. Its molecular formula is C10_{10}H20_{20}N2_2, with a molecular weight of 168.28 g/mol. The compound's structure is essential for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Due to its structural similarity to certain neurotransmitters, it can modulate receptor activity, particularly in the central nervous system (CNS). The compound is believed to act on various receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
  • Serotonin Receptors : Interaction with serotonin receptors may influence mood and anxiety.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect neurotransmitter release and receptor sensitivity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Neurotransmitter Modulation : The compound has been shown to enhance dopamine release in neuronal cultures, suggesting potential applications in treating disorders such as Parkinson's disease.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhanced dopamine release
Anticancer ActivitySelective cytotoxicity against cancer cells
Receptor InteractionPotential modulation of serotonin receptors

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the activation of specific signaling pathways associated with programmed cell death .

Applications in Research and Medicine

This compound has several promising applications:

  • Drug Development : Its properties make it a candidate for developing new therapeutic agents targeting CNS disorders and certain cancers.
  • Biochemical Research : The compound serves as a valuable tool for studying neurotransmitter systems and cellular signaling pathways due to its structural characteristics .
  • Industrial Uses : Beyond medicinal applications, it may also be utilized in synthesizing specialty chemicals within various industrial contexts.

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